6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. It is a derivative of pyridine and pyrrole, featuring a fluorine atom at the 6th position and an aldehyde group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . FGFRs function through signal transduction pathways that are activated upon binding to fibroblast growth factors. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways . By inhibiting FGFRs, this compound can disrupt these signaling pathways.
Biochemical Pathways
The affected pathways include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 16414 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Aldehyde Group Addition: The aldehyde group is introduced via formylation reactions, often using Vilsmeier-Haack or Duff formylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting FMS kinase, making it a candidate for anticancer and antiarthritic drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and organic synthesis, offering different reactivity and biological activity profiles compared to its analogs .
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLRSZOXCGDEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.